MFCD18317295
Description
MFCD18317295 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and organic chemistry research. Such compounds often exhibit biological activity, making them relevant to drug discovery and material science. For instance, similar MDL-numbered compounds (e.g., MFCD28167899, MFCD11044885) are characterized by nitrogen- or oxygen-containing aromatic rings, halogen substituents, and molecular weights ranging from 145–486 g/mol .
Properties
IUPAC Name |
2-(3-cyano-2-fluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-12-9(7-15)2-1-3-10(12)11-6-8(13(17)18)4-5-16-11/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNKZZYNWBDHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=NC=CC(=C2)C(=O)O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687409 | |
| Record name | 2-(3-Cyano-2-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-10-1 | |
| Record name | 2-(3-Cyano-2-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-2-fluorophenyl)isonicotinic acid typically involves the reaction of 3-cyano-2-fluorobenzaldehyde with isonicotinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-2-fluorophenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Cyano-2-fluorophenyl)isonicotinic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(3-Cyano-2-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18317295 with structurally and functionally analogous compounds, drawing on data from peer-reviewed synthesis methods, physicochemical properties, and bioactivity profiles:
Key Contrasts:
Structural Complexity: CAS 1022150-11-3 and this compound (hypothetical) share a high molecular weight (>450 g/mol) and polycyclic frameworks, suggesting applications in targeted drug delivery . In contrast, CAS 918538-05-3 is smaller (188 g/mol) and optimized for fragment-based screening . CAS 1533-03-5 incorporates a trifluoromethyl group, enhancing metabolic stability compared to non-fluorinated analogs .
Functional Applications :
- Halogenated compounds like CAS 918538-05-3 are prone to off-target interactions (e.g., PAINS alerts), limiting their utility in high-throughput screening .
- Ketone-containing compounds (e.g., CAS 1533-03-5) show higher GI absorption (95% predicted) compared to amide-rich analogs like CAS 1022150-11-3 (65% predicted) .
Synthetic Accessibility :
- This compound and CAS 1022150-11-3 require advanced catalysts (e.g., cesium carbonate) and multi-step purification, whereas CAS 1533-03-5 is synthesized via straightforward Friedel-Crafts reactions .
Research Findings and Implications
- Drug Development : Compounds with trifluoromethyl groups (e.g., CAS 1533-03-5) exhibit superior pharmacokinetic profiles, making them preferable for CNS-targeted therapies .
- Material Science : High-molecular-weight amides (e.g., CAS 1022150-11-3) are explored for polymer crosslinking due to their thermal stability .
- Limitations : Halogenated analogs (e.g., CAS 918538-05-3) face regulatory scrutiny due to environmental persistence and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
